molecular formula C11H9N3O2 B11670033 N'-(2-Pyridinylmethylene)-2-furohydrazide

N'-(2-Pyridinylmethylene)-2-furohydrazide

Cat. No.: B11670033
M. Wt: 215.21 g/mol
InChI Key: NKMKAANOLLHWLB-MDWZMJQESA-N
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Description

N’-(2-Pyridinylmethylene)-2-furohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -C=N-NH-. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The structure of N’-(2-Pyridinylmethylene)-2-furohydrazide includes a pyridine ring and a furan ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N’-(2-Pyridinylmethylene)-2-furohydrazide typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 2-furoic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Pyridinecarboxaldehyde+2-Furoic hydrazideN’-(2-Pyridinylmethylene)-2-furohydrazide+H2O\text{2-Pyridinecarboxaldehyde} + \text{2-Furoic hydrazide} \rightarrow \text{N'-(2-Pyridinylmethylene)-2-furohydrazide} + \text{H}_2\text{O} 2-Pyridinecarboxaldehyde+2-Furoic hydrazide→N’-(2-Pyridinylmethylene)-2-furohydrazide+H2​O

Chemical Reactions Analysis

N’-(2-Pyridinylmethylene)-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiourea. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(2-Pyridinylmethylene)-2-furohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Coordination Chemistry: The compound acts as a ligand, forming complexes with transition metals, which are of interest for catalytic and electronic applications.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-(2-Pyridinylmethylene)-2-furohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or electron transfer in coordination chemistry.

Comparison with Similar Compounds

N’-(2-Pyridinylmethylene)-2-furohydrazide can be compared with other hydrazone compounds, such as:

    N’-(2-Pyridinylmethylene)-2-quinolylhydrazone: Similar structure but with a quinoline ring instead of a furan ring.

    N’-(2-Pyridinylmethylene)-8-quinolinamine: Contains an additional amine group on the quinoline ring.

The uniqueness of N’-(2-Pyridinylmethylene)-2-furohydrazide lies in its combination of the pyridine and furan rings, which impart distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C11H9N3O2/c15-11(10-5-3-7-16-10)14-13-8-9-4-1-2-6-12-9/h1-8H,(H,14,15)/b13-8+

InChI Key

NKMKAANOLLHWLB-MDWZMJQESA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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